Trichloroacetate

説明

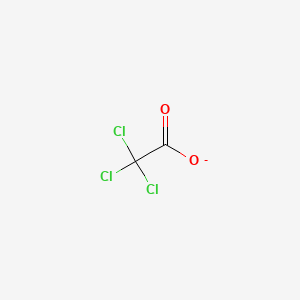

Structure

3D Structure

特性

IUPAC Name |

2,2,2-trichloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HCl3O2/c3-2(4,5)1(6)7/h(H,6,7)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJBWRMUSHSURL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(Cl)(Cl)Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl3O2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162457 | |

| Record name | Acetic acid, trichloro-, ion(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14357-05-2, 76-03-9 | |

| Record name | Trichloroacetate ion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14357-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, trichloro-, ion(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014357052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichloroacetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11152 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetic acid, trichloro-, ion(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Trichloroacetate (TCA) Protein Precipitation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms underlying trichloroacetic acid (TCA)-mediated protein precipitation, a fundamental technique for concentrating, purifying, and preparing protein samples for downstream analysis. The document details the physicochemical principles, summarizes key quantitative data, and presents standardized experimental protocols.

Core Mechanism of Action: Beyond Simple Acidification

Trichloroacetic acid (TCA) is a highly effective protein precipitating agent widely used in proteomics and biochemistry.[1][2] While historically attributed to simple acidification and sequestration of water, the contemporary understanding of the mechanism is more nuanced, involving a multi-step process of protein destabilization and aggregation.[3][4] The process is generally independent of the specific physicochemical properties of the proteins, such as size or isoelectric point.[3][5]

The primary mechanisms involve:

-

Disruption of the Protein Hydration Shell: Proteins in an aqueous solution are surrounded by a structured layer of water molecules known as the hydration shell, which is crucial for their solubility and native conformation.[6][7][8] TCA, as a kosmotropic agent, effectively competes for and sequesters these protein-bound water molecules.[3][6] This dehydration of the hydration shell increases the hydrophobic effect, promoting protein-protein interactions over protein-solvent interactions.[6]

-

Formation of a "Molten Globule-Like" Intermediate: The interaction with TCA induces a conformational change in the native protein structure. At low concentrations (e.g., around 5% w/v), TCA prompts the formation of a stable, partially structured intermediate state often described as a "molten globule".[3][9][10][11] This state is characterized by a significant loss of tertiary structure, particularly disrupting stabilizing interactions at the N- and C-termini, while largely retaining secondary structures.[3][11]

-

Hydrophobic Aggregation: The formation of the molten globule exposes hydrophobic amino acid residues that are typically buried within the protein's core.[4][6] This exposure of "sticky" nonpolar surfaces leads to rapid intermolecular coalescence and aggregation, driven by hydrophobic interactions.[3][12] The reversible association of these partially structured intermediates is the key step leading to the formation of visible protein precipitates.[3][11]

-

Charge Neutralization and Electrostatic Disruption: The acidic nature of TCA lowers the pH of the solution, leading to the protonation of amino groups and altering the overall charge of the protein.[7] Furthermore, the negatively charged trichloroacetate ions can disrupt electrostatic interactions that stabilize the native protein conformation, contributing to the initial unfolding process.[3][4] Both the acidic property and the this compound moiety itself are crucial for efficient precipitation.[3]

It is important to note that TCA is significantly less effective at precipitating proteins that are already in an unfolded or intrinsically disordered state, as they lack the stable, aggregation-prone intermediate conformation.[3][4]

Data Presentation: Factors Influencing Precipitation

The efficiency of TCA precipitation is influenced by several factors, most notably the final concentration of TCA. While 10-20% (w/v) is traditionally used, this may be suboptimal for samples with low protein content and can sometimes lead to protein degradation.[13][14][15]

| Parameter | Recommended Range / Value | Notes | Source(s) |

| Final TCA Concentration | 10% - 20% (w/v) | Standard, widely used concentration for general protein precipitation. | [14][16] |

| 4% (w/v) | Identified as an optimal concentration for precipitating both low (<0.02 mg/mL) and high (2-20 mg/mL) amounts of protein. | [13][17] | |

| 15% - 45% (w/v) | Range for maximum precipitation observed in U-shaped precipitation curves. Concentrations >60% can lead to a sharp decrease in precipitation. | [3][12] | |

| Protein Concentration | > 3 µg (with DOC) | For very dilute samples, the addition of a carrier like sodium deoxycholate (DOC) is recommended to improve recovery. | [18][19] |

| > 30 µg (TCA alone) | For moderately concentrated samples, TCA alone is sufficient for quantitative precipitation. | [19] | |

| Temperature | 4°C or on ice | Low temperatures are standard to minimize proteolytic activity and potential protein degradation during the process. | [14][20][21] |

| -20°C | Used for extended incubation periods, particularly in TCA/acetone protocols. | [22][23] | |

| Incubation Time | 10 - 30 minutes | Sufficient for standard protocols when incubating on ice. | [14][24][25] |

| 45 min to overnight | Longer incubation times are common for TCA/acetone methods at -20°C. | [22] |

Experimental Protocols

Several variations of the TCA precipitation protocol exist, tailored to different sample types and downstream applications. The core steps involve adding TCA, incubating, centrifuging to pellet the protein, and washing to remove residual acid.

Standard TCA Precipitation Protocol

This method is suitable for precipitating proteins from aqueous solutions, such as cell lysates or chromatographic fractions.

Methodology:

-

Place the protein sample in a microcentrifuge tube. For a 1.0 mL sample, add 250 µL of 100% (w/v) TCA stock solution to achieve a final concentration of 20%.[21][24]

-

Vortex the mixture thoroughly.

-

Incubate the tube on ice for 10-30 minutes to allow for complete precipitation.[24][25]

-

Centrifuge the sample at high speed (e.g., 14,000 rpm) for 5 minutes at 4°C to pellet the precipitated protein.[21]

-

Carefully aspirate and discard the supernatant, leaving the protein pellet intact. The pellet should appear as a white, fluffy precipitate.[24]

-

To remove residual TCA, add 200 µL of ice-cold acetone to the pellet.[24][26]

-

Centrifuge again at high speed for 5 minutes.

-

Repeat the acetone wash (steps 6 and 7) for a total of two washes.[21][24]

-

After the final wash, remove the acetone and dry the pellet. This can be done by air-drying or by placing the open tube in a 95°C heat block for 5-10 minutes to drive off all residual acetone.[24][25]

-

The dried pellet can be resolubilized in an appropriate buffer (e.g., SDS-PAGE sample buffer) for downstream analysis.[21]

TCA/Acetone Precipitation Protocol

This modified protocol is often preferred in proteomics, especially for plant tissues, as it is effective at removing non-protein contaminants like salts, polyphenols, and lipids.[22][27]

Methodology:

-

For solid tissues (e.g., plant material), pulverize the sample to a fine powder in a mortar with liquid nitrogen.[22][23]

-

Suspend the powder in a solution of 10% (w/v) TCA in cold acetone.[22]

-

Incubate the sample at -20°C for at least 45 minutes, or overnight for best results.[22][23]

-

Centrifuge the sample at 4°C for 30 minutes at 5,000 x g to pellet the protein.[22]

-

Carefully discard the supernatant.

-

Rinse the pellet twice with cold acetone. Each rinse involves resuspending the pellet in acetone and centrifuging for 10 minutes at 5,000 x g.[22]

-

After the final wash, briefly air-dry the pellet for 1-3 minutes. Avoid over-drying, as it can make the pellet difficult to redissolve.[22]

-

Dissolve the pellet in the desired buffer for subsequent analysis.

TCA/Deoxycholate (DOC) Precipitation Protocol

This protocol is ideal for precipitating very small amounts of protein (<1 µg) from large sample volumes, as the DOC acts as a carrier to facilitate a more complete recovery.[12][18][19]

Methodology:

-

To a 1.0 mL sample in a microcentrifuge tube, add a small volume of 2% sodium deoxycholate (DOC) solution to a final concentration of approximately 125 µg/mL.[18]

-

Vortex and let the sample stand at room temperature for 15 minutes.[18]

-

Add a stock solution of TCA to achieve a final concentration of 6-9%.[18][19]

-

Vortex the mixture; a fine precipitate should form.

-

Centrifuge at 12,000 x g for 30 minutes at 4°C.[18]

-

Carefully aspirate the supernatant.

-

Wash the pellet once with cold acetone to remove excess TCA and DOC.[18]

-

Centrifuge again at 12,000 x g for 5 minutes at 4°C.[18]

-

Dry the pellet and solubilize in an appropriate buffer.

References

- 1. researchgate.net [researchgate.net]

- 2. TCA precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trichloroacetic acid-induced protein precipitation involves the reversible association of a stable partially structured intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. quora.com [quora.com]

- 7. bioquochem.com [bioquochem.com]

- 8. biorxiv.org [biorxiv.org]

- 9. The mechanism of 2,2,2-trichloroacetic acid-induced protein precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protein precipitation: A comprehensive guide | Abcam [abcam.com]

- 11. Trichloroacetic acid-induced protein precipitation involves the reversible association of a stable partially structured intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lclane.net [lclane.net]

- 13. Optimal Concentration of 2,2,2-Trichloroacetic Acid for Protein Precipitation Based on Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. homework.study.com [homework.study.com]

- 15. omicsonline.org [omicsonline.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. tdi.ox.ac.uk [tdi.ox.ac.uk]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Simple TCA/acetone protein extraction protocol for proteomics studies. [protocols.io]

- 21. its.caltech.edu [its.caltech.edu]

- 22. Modified TCA/acetone precipitation of plant proteins for proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. agrisera.com [agrisera.com]

- 24. scribd.com [scribd.com]

- 25. static.igem.org [static.igem.org]

- 26. heyerlab.ucdavis.edu [heyerlab.ucdavis.edu]

- 27. bio-rad.com [bio-rad.com]

Trichloroacetic Acid: A Comprehensive Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Trichloroacetic acid (TCA), a potent analogue of acetic acid, is an indispensable reagent in various laboratory settings. Its unique chemical properties make it a versatile tool for a multitude of applications, ranging from the precipitation of macromolecules to its use in organic synthesis and dermatological treatments. This in-depth technical guide provides a comprehensive overview of the core chemical properties of TCA, detailed experimental protocols for its key laboratory uses, and essential safety and handling information.

Core Chemical and Physical Properties

Trichloroacetic acid (C₂HCl₃O₂) is a white, crystalline solid that is highly soluble in water and many organic solvents.[1][2][3][4] The presence of three electron-withdrawing chlorine atoms significantly increases its acidity compared to acetic acid.[5] It is a strong acid with a pKa of approximately 0.7.[1][2][3] This high acidity is fundamental to many of its laboratory applications. A summary of its key quantitative properties is presented in Table 1.

Table 1: Quantitative Properties of Trichloroacetic Acid

| Property | Value | References |

| Molecular Formula | C₂HCl₃O₂ | [1][3][5] |

| Molecular Weight | 163.39 g/mol | [1][3][5] |

| Appearance | White crystalline solid | [1][3][6] |

| Melting Point | 54-58 °C | [1][3] |

| Boiling Point | 196-197 °C (decomposes) | [1][3] |

| Density | 1.62-1.63 g/mL at 25 °C | [1][4] |

| pKa | ~0.7 | [1][2][3] |

| Solubility | Highly soluble in water, ethanol, methanol, acetone, and diethyl ether.[2][3][4] Slightly soluble in hydrocarbons and chlorinated hydrocarbons.[2] | [2][3][4] |

| Vapor Pressure | 1 mm Hg at 51 °C | [1] |

| log P (Octanol/Water) | 1.33 | [2] |

Key Chemical Reactions in a Laboratory Context

Trichloroacetic acid participates in a variety of chemical reactions that are relevant to its laboratory applications:

-

Acid-Base Reactions: As a strong acid, TCA readily reacts with bases to form trichloroacetate salts.[7] This is a fundamental property utilized in various experimental procedures.

-

Esterification: TCA can be esterified by reacting with alcohols.[5] This reaction can be catalyzed under specific conditions.[8][9][10][11]

-

Precipitation of Macromolecules: One of the most common uses of TCA in biochemistry is the precipitation of proteins, DNA, and RNA from aqueous solutions.[1][5][12] The strong acidic environment created by TCA disrupts the hydration shell of these macromolecules, leading to their aggregation and precipitation.

-

Decomposition: Aqueous solutions of TCA, particularly at concentrations of 30% or lower, can decompose over time to produce chloroform, hydrogen chloride, carbon dioxide, and carbon monoxide.[1] When heated to decomposition, it emits toxic fumes.[13]

-

Reduction: Trichloroacetic acid can be reduced to dichloroacetic acid and subsequently to chloroacetic acid and acetic acid through processes like photocatalytic reduction.[14][15][16]

Experimental Protocols

Protein Precipitation using Trichloroacetic Acid

This protocol is a standard method for concentrating protein samples and removing interfering substances prior to downstream analyses such as SDS-PAGE.

Methodology:

-

Sample Preparation: Start with a clear protein solution. If the sample contains insoluble material, clarify it by centrifugation.

-

TCA Addition: Add an equal volume of ice-cold 20% (w/v) Trichloroacetic Acid solution to the protein sample. For dilute protein samples, a higher final concentration of TCA (up to 20%) may be required for efficient precipitation.[17][18]

-

Incubation: Incubate the mixture on ice for 10-30 minutes. For very dilute samples, this incubation can be extended to overnight at 4°C.[17][19]

-

Centrifugation: Pellet the precipitated protein by centrifuging at high speed (e.g., 14,000 rpm) in a microcentrifuge for 5-10 minutes at 4°C.[17][19]

-

Supernatant Removal: Carefully decant or aspirate the supernatant without disturbing the protein pellet.

-

Washing: Wash the pellet with 200-500 µL of cold acetone to remove any residual TCA.[19][20] This step is crucial as residual acid can interfere with subsequent procedures like SDS-PAGE.

-

Repeat Centrifugation: Centrifuge again at high speed for 5 minutes at 4°C.[19]

-

Drying: Carefully remove the acetone and allow the pellet to air-dry. Do not over-dry the pellet as it can make it difficult to resuspend.[17]

-

Resuspension: Resuspend the protein pellet in an appropriate buffer for your downstream application (e.g., SDS-PAGE sample buffer).[19]

Caption: A typical workflow for protein precipitation using trichloroacetic acid.

TCA/Deoxycholate (DOC) Protein Precipitation for Dilute Samples

This modified protocol is particularly useful for precipitating very low amounts of protein (<1µg) from large volumes.[21] The deoxycholate acts as a carrier to facilitate the precipitation.

Methodology:

-

Sample and DOC Addition: To 1.0 mL of the protein sample in a microcentrifuge tube, add 8.5 µL of 2% sodium deoxycholate (DOC) for a final concentration of 125 µg/mL.[21]

-

Incubation: Vortex the sample and let it stand at room temperature for 15 minutes.[21]

-

TCA Addition: Add 333 µL of 24% TCA to achieve a final concentration of 6%.[21]

-

Centrifugation: Vortex and then centrifuge at 12,000 g for 30 minutes at 4°C.[21]

-

Supernatant Removal and Wash: Carefully aspirate the supernatant. Wash the pellet once with cold (-20°C) acetone to remove excess TCA.[21]

-

Final Centrifugation and Resuspension: Centrifuge at 12,000 g for 5 minutes at 4°C.[21] Solubilize the pellet in a suitable buffer for your downstream application, such as 6 M urea buffer for in-solution digestion or gel loading buffer for SDS-PAGE.[21]

Caption: Workflow for TCA/DOC precipitation, ideal for dilute protein samples.

Other Notable Laboratory Applications

Beyond protein precipitation, trichloroacetic acid finds utility in several other laboratory procedures:

-

Nucleic Acid Purification: TCA can be used to precipitate DNA and RNA, separating them from proteins and other cellular components.[5][12]

-

Decalcification and Fixation in Microscopy: In histology, TCA is employed as a decalcifying agent for bone specimens and as a fixative to preserve tissue morphology.[1][22]

-

Organic Synthesis: Due to its strong acidity, TCA serves as a catalyst in reactions like esterification and hydrolysis.[5] It is also used for the selective deprotection of acid-labile protecting groups.[5]

-

Analytical Chemistry: TCA is used for sample preparation to remove interfering substances like proteins, detergents, and salts before analyses such as HPLC, electrophoresis, and spectroscopy.[5] It is also used to adjust pH in reactions requiring a highly acidic environment.[5]

-

Cosmetic and Dermatological Applications: In clinical settings, TCA is the active ingredient in chemical peels for skin resurfacing, scar reduction, and treating hyperpigmentation.[3][23][24][25][26][27] It is also used for the removal of warts.[3][12][22]

Safety, Handling, and Storage

Trichloroacetic acid is a corrosive and hazardous substance that requires careful handling.

-

Hazards: It causes severe skin burns, eye damage, and may cause respiratory irritation.[28][29][30][31] It is also very toxic to aquatic life with long-lasting effects.[28][32]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[28][29][33]

-

Handling: Handle TCA in a well-ventilated area, preferably within a chemical fume hood.[28] Avoid creating dust.[29] When preparing solutions, always add the acid to water slowly to dissipate the heat generated.[13]

-

Storage: Store trichloroacetic acid in a cool, dry, and well-ventilated place in a tightly sealed, corrosion-resistant container.[7][33] It should be stored away from incompatible materials such as bases and metals.[28] Due to its hygroscopic nature, it should be protected from moisture.[1][7]

-

Disposal: Dispose of TCA waste according to local, state, and federal regulations. Neutralization with a suitable base is a common disposal method.[7]

Chemical Compatibility

Trichloroacetic acid is corrosive to many metals, including iron, zinc, and aluminum.[13] When selecting materials for handling and storing TCA solutions, it is crucial to consult chemical compatibility charts. Stainless steel (specifically 316 grade) shows good resistance.[34] Certain plastics and elastomers may also be compatible, but this should be verified for the specific concentration and temperature of use.[6][35]

This guide provides a foundational understanding of the chemical properties and laboratory applications of trichloroacetic acid. For specific experimental designs and applications, researchers should always consult detailed protocols and safety data sheets.

References

- 1. Trichloroacetic acid CAS#: 76-03-9 [m.chemicalbook.com]

- 2. Trichloroacetic Acid - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. chemiis.com [chemiis.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Trichloroacetic Acid (TCA) Uses in Synthesis & Labs | Advent [adventchembio.com]

- 6. canyoncomponents.com [canyoncomponents.com]

- 7. Trichloroacetic acid - Sciencemadness Wiki [sciencemadness.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US4701551A - Process for preparing trifluoroacetic or trichloroacetic acid esters - Google Patents [patents.google.com]

- 10. EP0210935A1 - Process for the preparation of esters of trifluoroacetic acid or trichloroacetic acid - Google Patents [patents.google.com]

- 11. CA1263667A - Process for the preparation of esters from trifluoroacetic or trichloroacetic acid - Google Patents [patents.google.com]

- 12. dcfinechemicals.com [dcfinechemicals.com]

- 13. Trichloroacetic Acid | CCl3COOH | CID 6421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Effective and Green Removal of Trichloroacetic Acid from Disinfected Water - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. qb3.berkeley.edu [qb3.berkeley.edu]

- 18. Precipitation Procedures [sigmaaldrich.com]

- 19. its.caltech.edu [its.caltech.edu]

- 20. Simple TCA/acetone protein extraction protocol for proteomics studies. [protocols.io]

- 21. tdi.ox.ac.uk [tdi.ox.ac.uk]

- 22. byjus.com [byjus.com]

- 23. dermatologistschoice.com [dermatologistschoice.com]

- 24. dermalure.com [dermalure.com]

- 25. TCA peel: Effectiveness, safety, cost, results, and more [medicalnewstoday.com]

- 26. gardencityderm.com [gardencityderm.com]

- 27. TCA Peel: Usage, Cost, and Results [healthline.com]

- 28. carlroth.com:443 [carlroth.com:443]

- 29. carlroth.com [carlroth.com]

- 30. chemos.de [chemos.de]

- 31. Trichloroacetic acid - Wikipedia [en.wikipedia.org]

- 32. sigmaaldrich.com [sigmaaldrich.com]

- 33. media.laballey.com [media.laballey.com]

- 34. Trichloroacetic Acid - W.P. Law Incorporated [wplawinc.com]

- 35. coleparmer.com [coleparmer.com]

An In-depth Technical Guide to the Principle of Trichloroacetic Acid in DNA Precipitation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies underlying the use of trichloroacetic acid (TCA) for the precipitation of DNA. It is designed to offer researchers, scientists, and professionals in drug development a thorough understanding of the technique's core mechanism, practical applications, and associated protocols.

Core Principle of Trichloroacetic Acid (TCA) in DNA Precipitation

Trichloroacetic acid is a potent acid utilized in biochemistry and molecular biology for the effective precipitation of macromolecules, including DNA, from aqueous solutions.[1] The fundamental principle of TCA precipitation of DNA involves two primary mechanisms: denaturation and charge neutralization, leading to aggregation and subsequent insolubilization.

Under the acidic conditions created by TCA, DNA undergoes denaturation. This process disrupts the hydrogen bonds between the base pairs, leading to the unwinding of the double helix. The acidic environment also protonates the phosphate groups on the DNA backbone, reducing their negative charge. This charge neutralization diminishes the electrostatic repulsion between DNA molecules.

Simultaneously, the denaturation process exposes the more hydrophobic bases of the DNA. The trichloroacetate anion can then interact with these exposed hydrophobic regions. This combination of reduced electrostatic repulsion and increased hydrophobic interactions facilitates the aggregation of DNA molecules into a precipitate that can be readily collected by centrifugation.[1] For this technique to be effective, the nucleic acid polymers should generally be longer than approximately 20 nucleotides.[2]

Quantitative Analysis of TCA Precipitation

While TCA is a widely used precipitant, specific quantitative data on the effect of varying TCA concentrations on DNA yield and purity is not extensively tabulated in readily available literature. However, based on established protocols and the principles of acid precipitation, a representative model can be presented. Optimal precipitation is typically achieved at final TCA concentrations ranging from 5% to 20%.

Below is a table summarizing hypothetical, yet representative, quantitative data for DNA precipitation using different final concentrations of TCA. These values are intended to illustrate the expected trends in DNA yield and purity, as measured by the A260/A280 ratio. A pure DNA sample typically exhibits an A260/A280 ratio of approximately 1.8.[3]

| Final TCA Concentration (% w/v) | Expected DNA Yield (%) | Expected A260/A280 Ratio | Notes |

| 2.5 | 60-75 | 1.75 - 1.85 | Incomplete precipitation may occur at lower concentrations. |

| 5 | 85-95 | 1.80 - 1.90 | Generally effective for routine DNA precipitation. |

| 10 | 90-98 | 1.80 - 1.90 | A commonly used and robust concentration for efficient precipitation. |

| 20 | >95 | 1.75 - 1.85 | High precipitation efficiency, but may increase the risk of co-precipitating contaminants. |

| 30 | >95 | 1.70 - 1.80 | Very high precipitation, but potential for significant protein and other contaminant co-precipitation. |

Experimental Protocols

The following are detailed methodologies for key experiments involving TCA precipitation of DNA.

Standard Protocol for DNA Precipitation from an Aqueous Solution

This protocol is suitable for concentrating DNA from a solution.

Materials:

-

DNA sample in aqueous solution

-

Trichloroacetic acid (TCA) solution (100% w/v, ice-cold)

-

Acetone (ice-cold)

-

Nuclease-free water or TE buffer (pH 8.0)

-

Microcentrifuge

-

Pipettes and nuclease-free tips

Methodology:

-

Place the tube containing the DNA sample on ice.

-

Slowly add ice-cold 100% TCA to the DNA sample to achieve the desired final concentration (typically 5-10%). For example, to achieve a final concentration of 10%, add 1 volume of 100% TCA to 9 volumes of the sample.

-

Vortex the mixture gently to ensure thorough mixing.

-

Incubate the tube on ice for 30 minutes to allow the DNA to precipitate.

-

Centrifuge the sample at 12,000 x g for 15 minutes at 4°C to pellet the precipitated DNA.

-

Carefully decant the supernatant without disturbing the DNA pellet.

-

Wash the pellet by adding 500 µL of ice-cold acetone. This step helps to remove residual TCA.

-

Centrifuge at 12,000 x g for 5 minutes at 4°C.

-

Carefully decant the acetone and air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry the pellet, as it may be difficult to resuspend.

-

Resuspend the DNA pellet in an appropriate volume of nuclease-free water or TE buffer.

Protocol for TCA Precipitation to Measure Radiolabeled Nucleotide Incorporation

This protocol is commonly used to determine the efficiency of DNA synthesis reactions using radiolabeled nucleotides.

Materials:

-

DNA synthesis reaction mixture containing a radiolabeled nucleotide (e.g., ³²P-dATP)

-

Carrier DNA (e.g., sheared salmon sperm DNA, 1 mg/mL)

-

Trichloroacetic acid (TCA) solution (10% w/v, ice-cold)

-

Ethanol (95%, ice-cold)

-

Glass fiber filters

-

Vacuum filtration apparatus

-

Scintillation vials and scintillation fluid

-

Scintillation counter

Methodology:

-

In a glass tube, add 198 µL of carrier DNA.

-

Add 2 µL of the DNA synthesis reaction to the tube and mix thoroughly.

-

Spot 100 µL of this mixture onto a glass fiber filter. This filter represents the total radioactivity in the reaction (incorporated and unincorporated).

-

To the remaining 100 µL of the mixture, add 2 mL of ice-cold 10% TCA.

-

Incubate the tube on ice for 10 minutes to precipitate the DNA.[2]

-

Collect the precipitate by vacuum filtration through a second glass fiber filter.

-

Wash the tube twice with 1 mL of 10% TCA, passing the wash through the filter each time.

-

Wash the filter once with 5 mL of 95% ethanol.

-

Allow the filters to dry completely.

-

Place each filter in a separate scintillation vial, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) in a scintillation counter.

-

The percentage of incorporation is calculated as: (CPM of TCA-precipitated sample / CPM of total sample) x 100.

Diagrams of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the core principle, experimental workflow, and logical relationships in TCA precipitation of DNA.

Caption: Chemical principle of DNA precipitation by TCA.

Caption: A typical experimental workflow for DNA precipitation.

Caption: Logical relationships of factors affecting precipitation.

References

Trichloroacetate as a Protein Denaturing Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of trichloroacetate (TCA) as a potent agent for protein denaturation and precipitation. TCA is a widely utilized tool in proteomics and protein biochemistry for concentrating protein samples, removing interfering substances, and preparing proteins for downstream analytical techniques such as SDS-PAGE and mass spectrometry.[1][2][3] This document provides a comprehensive overview of the mechanisms of TCA action, detailed experimental protocols, and quantitative data to guide researchers in its effective application.

Core Principles of this compound-Induced Protein Denaturation

Trichloroacetic acid is a strong acid that effectively denatures and precipitates proteins from aqueous solutions.[1][2] The precise mechanism of TCA-induced protein precipitation is multifaceted and goes beyond simple dehydration.[4][5] Current understanding suggests a two-step process:

-

Partial Unfolding: The acidic nature of TCA and the presence of the this compound moiety disrupt the electrostatic and hydrophobic interactions that maintain the protein's native tertiary structure.[4][5][6] This leads to the formation of a partially structured or "molten globule-like" intermediate state where hydrophobic regions, normally buried within the protein core, become exposed to the solvent.[6][7][8]

-

Hydrophobic Aggregation: The exposed hydrophobic surfaces of these partially unfolded intermediates have a high propensity to interact with each other, leading to intermolecular coalescence and the formation of large aggregates.[4][9] When these aggregates become sufficiently large, they are no longer soluble and precipitate out of the solution.[4] Studies have shown that the three chloro groups in the TCA molecule are crucial for its protein-precipitating effects.[7][10]

It is important to note that TCA is less effective at precipitating proteins that are already in an unfolded or disordered state.[6] The precipitation process is generally reversible, although resolubilizing the protein pellet can sometimes be challenging.[11]

Quantitative Data for TCA Protein Precipitation

The efficiency of TCA precipitation is dependent on several factors, including the final TCA concentration, the initial protein concentration, and the presence of other substances in the sample. The following tables summarize key quantitative parameters gathered from various sources.

| Parameter | Value/Range | Source(s) |

| Final TCA Concentration | 10-20% (w/v) | |

| 4% (w/v) (optimal for some applications) | [12] | |

| ~15% (w/v) (for efficient precipitation) | [13] | |

| Incubation Time | 10 - 30 minutes on ice | [14] |

| At least 45 minutes at -20°C (with acetone) | ||

| At least 1 hour on ice | [15] | |

| Centrifugation Speed | 14,000 rpm | [14][16] |

| Centrifugation Time | 5 - 15 minutes | [14][16] |

Table 1: General Parameters for TCA Protein Precipitation

| Method | Advantages | Disadvantages | Source(s) |

| TCA Precipitation | - Effective for precipitating proteins from dilute solutions- Removes salts, detergents, and other contaminants- Concentrates the protein sample | - Proteins may be difficult to resolubilize- Can cause protein degradation due to low pH- Residual TCA can interfere with downstream analysis (e.g., turning SDS-PAGE sample buffer yellow) | [1][11] |

| TCA/Acetone Precipitation | - More effective than TCA or acetone alone- Efficiently removes lipids and carbohydrates- Minimizes protein degradation and protease activity | - Precipitated proteins can be difficult to redissolve, especially with prolonged incubation- Requires careful removal of residual acetone | [17][18] |

Table 2: Advantages and Disadvantages of TCA Precipitation Methods

Experimental Protocols

Below are detailed methodologies for standard TCA and TCA/acetone protein precipitation.

Protocol 1: Standard Trichloroacetic Acid (TCA) Precipitation

This protocol is suitable for concentrating proteins and removing many common contaminants.

Materials:

-

Protein sample

-

100% (w/v) Trichloroacetic acid (TCA) stock solution

-

Cold acetone

-

Microcentrifuge tubes

-

Microcentrifuge

-

Heating block or vacuum centrifuge

Procedure:

-

To your protein sample in a microcentrifuge tube, add 100% (w/v) TCA to achieve a final concentration of 10-20%. For example, add 1 volume of 100% TCA to 4 volumes of your protein sample for a final concentration of 20%.[14]

-

Mix thoroughly by vortexing.

-

Incubate the mixture on ice for 10-30 minutes. For very dilute samples, this incubation can be extended.[15]

-

Centrifuge the sample at 14,000 rpm for 5-15 minutes at 4°C to pellet the precipitated protein.[14][16]

-

Carefully decant the supernatant without disturbing the protein pellet, which should appear as a white, fluffy precipitate.[14]

-

Wash the pellet by adding 200-500 µL of cold acetone. This step helps to remove residual TCA.[14][16]

-

Centrifuge again at 14,000 rpm for 5 minutes at 4°C.[14]

-

Carefully decant the acetone. Repeat the wash step at least once more for a total of two washes.[14]

-

Dry the pellet to remove any remaining acetone. This can be done by air-drying, using a heating block at 95°C for 5-10 minutes, or in a vacuum centrifuge.[14][16] Be careful not to over-dry the pellet, as this can make it very difficult to resuspend.[11]

-

Resuspend the dried pellet in an appropriate buffer for your downstream application (e.g., SDS-PAGE sample buffer). If the sample buffer turns yellow, it indicates residual TCA, and the pH should be neutralized by adding a small amount of a basic solution like saturated Tris base until the blue color is restored.[11][19]

Protocol 2: Trichloroacetic Acid (TCA) / Acetone Precipitation

This method is often more effective than using TCA or acetone alone and is commonly used in preparation for 2-D electrophoresis.

Materials:

-

Protein sample

-

10% (w/v) TCA in acetone solution (pre-chilled at -20°C)

-

Cold acetone (containing 0.07% 2-mercaptoethanol or 20 mM DTT, pre-chilled at -20°C)

-

Microcentrifuge tubes

-

Microcentrifuge

Procedure:

-

Suspend your lysed or disrupted sample in a solution of 10% TCA in acetone, often supplemented with a reducing agent like 0.07% 2-mercaptoethanol or 20 mM DTT.

-

Incubate the mixture for at least 45 minutes at -20°C to allow for protein precipitation.

-

Pellet the proteins by centrifugation.

-

Wash the pellet with cold acetone containing the same reducing agent used in step 1.

-

Remove the residual acetone by air-drying or lyophilization.

-

Resuspend the pellet in the desired buffer for your downstream analysis.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the standard TCA protein precipitation protocol.

Caption: Workflow for TCA Protein Precipitation.

Troubleshooting

Common issues encountered during TCA precipitation include difficulty in seeing the pellet, incomplete precipitation, and problems with resolubilizing the pellet.

-

Invisible Pellet: For dilute samples, the pellet may be very small and difficult to see.[20] To aid in locating the pellet, orient the microcentrifuge tube consistently during centrifugation (e.g., with the hinge facing outwards).[11]

-

Incomplete Precipitation: Low protein concentration can lead to inefficient precipitation.[20] Increasing the incubation time on ice may improve the yield.[11]

-

Difficulty Resolubilizing: Over-drying the pellet can make it very difficult to dissolve.[11] Resuspending the pellet directly in a strong solubilization buffer, such as one containing urea and/or thiourea, can be effective.[11] If using SDS-PAGE sample buffer, ensure any residual acid is neutralized.[11][19]

Alternative Protein Precipitation Methods

While TCA is a powerful tool, other methods for protein precipitation exist, each with its own set of advantages and disadvantages. These include:

-

Acetone Precipitation: A common organic solvent precipitation method.

-

Ammonium Sulfate Precipitation ("Salting Out"): A method that relies on high salt concentrations to reduce protein solubility.[1][21]

-

Phenol Extraction: Useful for samples with high levels of interfering substances.

-

Commercial Clean-up Kits: These kits can remove contaminants and improve the quality of 2D electrophoresis patterns.[1]

References

- 1. homework.study.com [homework.study.com]

- 2. openaccesspub.org [openaccesspub.org]

- 3. TCA precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Trichloroacetic acid-induced protein precipitation involves the reversible association of a stable partially structured intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The mechanism of 2,2,2-trichloroacetic acid-induced protein precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trichloroacetic acid-induced protein precipitation involves the reversible association of a stable partially structured intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lclane.net [lclane.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. bitesizebio.com [bitesizebio.com]

- 14. its.caltech.edu [its.caltech.edu]

- 15. qb3.berkeley.edu [qb3.berkeley.edu]

- 16. fohs.bgu.ac.il [fohs.bgu.ac.il]

- 17. Simple TCA/acetone protein extraction protocol for proteomics studies. [protocols.io]

- 18. Modified TCA/acetone precipitation of plant proteins for proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. TCA precipitation problems - Protein and Proteomics [protocol-online.org]

- 20. researchgate.net [researchgate.net]

- 21. Protein Precipitation Method | Phenomenex [phenomenex.com]

The Role of Trichloroacetate in Macromolecule Precipitation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of trichloroacetic acid (TCA) in the precipitation of macromolecules. A cornerstone technique in biochemistry and molecular biology, TCA precipitation is widely employed for the concentration, purification, and removal of interfering substances from protein and nucleic acid samples. This document provides a comprehensive overview of the underlying mechanisms, detailed experimental protocols, and critical considerations for the effective application of this method in research and drug development.

The Core Mechanism of Trichloroacetate Precipitation

Trichloroacetic acid is a potent agent for inducing the precipitation of macromolecules from aqueous solutions. While historically considered a simple acid-induced denaturation process, the mechanism is now understood to be more complex, involving a combination of factors that lead to the aggregation and separation of proteins and nucleic acids from solution.

The primary mechanisms of TCA-induced protein precipitation include:

-

Disruption of Hydration Shells: TCA effectively sequesters water molecules that form hydration shells around macromolecules.[1][2] This "salting out" effect increases hydrophobic interactions between protein molecules, leading to aggregation and precipitation.[3]

-

Acid-Induced Unfolding: As a strong acid, TCA lowers the pH of the solution, leading to the protonation of acidic and basic groups on the protein surface. This alters the electrostatic interactions that maintain the protein's native tertiary structure, causing it to partially unfold.[1][2]

-

Formation of a "Molten Globule-like" State: Studies have shown that TCA induces the formation of a partially structured, "molten globule-like" intermediate state in proteins.[4][5] This state is characterized by a loss of rigid tertiary structure but retention of some secondary structure. These "sticky" intermediates are prone to aggregation and subsequent precipitation.[4][5] The precipitation process is reversible and depends on the association of these partially structured intermediates.[4]

-

Importance of the this compound Moiety: The presence of the three chloro groups on the acetate molecule is crucial for its high efficiency in precipitating proteins. Dichloroacetic acid is significantly less effective, and acetic acid shows almost no precipitation capability, highlighting the importance of the trichloromethyl group in the process.[4]

For nucleic acids, TCA precipitation is effective for polymers longer than approximately 20 nucleotides.[6][7] The acidic environment neutralizes the negative charges of the phosphate backbone, reducing their solubility in the aqueous solution and causing them to precipitate.

Quantitative Parameters in TCA Precipitation

The efficiency of TCA precipitation is influenced by several key parameters. The following tables summarize the critical quantitative data for optimizing the precipitation of proteins and nucleic acids.

Table 1: Protein Precipitation Parameters

| Parameter | Typical Range/Value | Notes |

| Final TCA Concentration | 4% - 25% (w/v) | The optimal concentration can vary depending on the protein and its initial concentration. A U-shaped precipitation curve is often observed, with maximum precipitation typically occurring between 10-20%.[3][4] For very low protein concentrations, a lower optimal concentration of around 4% has been reported to be effective.[8][9] |

| Incubation Temperature | 4°C or on ice | Low temperatures are generally used to minimize protein degradation.[10][11] |

| Incubation Time | 10 minutes - overnight | Shorter incubation times (10-30 minutes) are often sufficient for higher protein concentrations.[10][12] For dilute samples, longer incubation times, even overnight, can improve recovery.[11][13] |

| Centrifugation Speed | 13,000 - 15,000 x g | High-speed centrifugation is required to effectively pellet the precipitated protein.[14][15] |

| Centrifugation Time | 5 - 20 minutes | Sufficient time is needed to ensure the complete pelleting of the precipitate.[12][14] |

| Wash Solution | Cold 80-90% acetone or ethanol | Washing removes residual TCA, which can interfere with downstream applications.[10][11] Multiple washes may be necessary.[12] |

Table 2: Nucleic Acid Precipitation Parameters

| Parameter | Typical Value | Notes |

| Final TCA Concentration | 10% (w/v) | This concentration is effective for precipitating DNA and RNA molecules longer than ~20 nucleotides.[6][16] |

| Incubation Temperature | On ice | Cold temperatures aid in the precipitation process.[6][16] |

| Incubation Time | 10 minutes | A short incubation on ice is generally sufficient.[6][16] |

| Carrier Nucleic Acid | 1 mg/mL (e.g., sheared salmon sperm DNA) | Often added to facilitate the precipitation of low-concentration nucleic acid samples.[6][17] |

| Wash Solution | 10% TCA followed by 95% ethanol | The initial wash with TCA removes unincorporated nucleotides, and the ethanol wash removes the TCA.[6][16] |

Detailed Experimental Protocols

The following are detailed methodologies for the precipitation of proteins and nucleic acids using TCA. These protocols are intended as a guide and may require optimization for specific applications.

Protocol for Protein Precipitation

This protocol is suitable for concentrating protein samples and removing interfering substances prior to downstream analyses such as SDS-PAGE or mass spectrometry.[11][12][18]

Materials:

-

Protein sample

-

Trichloroacetic acid (TCA), 100% (w/v) stock solution

-

Ice-cold acetone (80-90% v/v in water)

-

Microcentrifuge tubes

-

Microcentrifuge (capable of >13,000 x g)

-

Pipettes and tips

Procedure:

-

Place the protein sample in a microcentrifuge tube on ice.

-

Add 1 volume of 100% (w/v) TCA to 4 volumes of the protein sample to achieve a final TCA concentration of 20%.[12][19] For example, add 250 µL of 100% TCA to 1 mL of protein sample.

-

Vortex the mixture gently to ensure thorough mixing.

-

Incubate the tube on ice for 10-30 minutes. For very dilute samples, the incubation time can be extended up to overnight.[10][11]

-

Centrifuge the sample at 14,000 x g for 5-15 minutes at 4°C to pellet the precipitated protein.[12]

-

Carefully decant the supernatant without disturbing the pellet. The pellet may appear as a white, fluffy precipitate.[12]

-

Add 200-500 µL of ice-cold acetone to the pellet to wash away residual TCA.[12]

-

Centrifuge at 14,000 x g for 5 minutes at 4°C.

-

Carefully decant the acetone.

-

Repeat the acetone wash (steps 7-9) one to two more times for a total of two to three washes.[12]

-

Air-dry the pellet for 5-10 minutes to remove any remaining acetone. Do not over-dry the pellet, as it can make it difficult to resuspend.[19]

-

Resuspend the pellet in a buffer appropriate for the downstream application (e.g., SDS-PAGE sample buffer, 8 M urea).[11]

Protocol for Nucleic Acid Precipitation

This protocol is commonly used to determine the efficiency of nucleotide incorporation in polymerization reactions by separating labeled nucleic acid polymers from unincorporated labeled nucleotides.[6][16]

Materials:

-

Nucleic acid synthesis reaction sample (containing radiolabeled nucleotides)

-

Carrier nucleic acid (e.g., 1 mg/mL sheared salmon sperm DNA)

-

Cold 10% (w/v) TCA

-

95% Ethanol

-

Glass fiber filters

-

Vacuum manifold

-

Scintillation vials and fluid

-

Scintillation counter

Procedure:

-

In a glass tube, add 198 µL of carrier DNA (1 mg/mL).

-

Add 2 µL of the nucleic acid synthesis reaction to the carrier DNA and mix well.

-

To determine the total radioactivity, transfer 100 µL of this mixture to a scintillation vial with scintillation fluid and count.

-

To the remaining 100 µL in the glass tube, add 2 mL of cold 10% TCA.

-

Mix thoroughly and incubate on ice for 10 minutes. This will precipitate nucleic acids longer than ~20 nucleotides.[6]

-

Pre-wet a glass fiber filter with a small amount of 10% TCA on a vacuum manifold.

-

Collect the precipitate by vacuum filtration through the glass fiber filter.

-

Rinse the tube twice with 1 mL of 10% TCA, passing each rinse through the filter.

-

Rinse the tube and filter once with 3-5 mL of 95% ethanol.

-

Place the filter in a scintillation vial, add scintillation fluid, and count in a scintillation counter to determine the amount of incorporated radiolabel.

-

The efficiency of incorporation can be calculated as: (cpm of precipitated sample) / (cpm of total sample).

Visualizing the Process and Logic

Diagrams can aid in understanding the complex processes involved in TCA precipitation. The following are Graphviz (DOT language) scripts to generate visualizations for the mechanism, experimental workflow, and a logical comparison.

Mechanism of TCA-Induced Protein Precipitation

Caption: Mechanism of TCA-induced protein precipitation.

General Workflow for Macromolecule Precipitation

Caption: General experimental workflow for TCA precipitation.

Logical Relationships in Precipitation Method Selection

Caption: Logical considerations for selecting a precipitation method.

Advantages and Disadvantages of TCA Precipitation

TCA precipitation is a powerful and widely used technique, but it is essential to be aware of its benefits and drawbacks to determine its suitability for a given application.

Table 3: Advantages and Disadvantages of TCA Precipitation

| Advantages | Disadvantages |

| High Precipitation Efficiency: TCA is a very effective precipitating agent, even for dilute protein solutions.[3] | Protein Denaturation: TCA irreversibly denatures proteins, making it unsuitable for applications requiring native, functional proteins.[10][18] |

| Effective Contaminant Removal: It efficiently removes salts, detergents, and other small molecule contaminants from the sample.[10][14] | Difficulty in Resuspending the Pellet: The precipitated protein pellet can sometimes be difficult to resolubilize completely.[10][20] |

| Sample Concentration: TCA precipitation is an excellent method for concentrating proteins from large volumes.[10] | Residual TCA Interference: Residual TCA must be thoroughly removed by washing, as it can interfere with downstream applications like IEF and mass spectrometry due to its acidity.[10] |

| Simplicity and Speed: The protocol is relatively simple, fast, and does not require specialized equipment.[14][21] | Potential for Protein Degradation: Prolonged exposure to the low pH environment created by TCA can lead to protein degradation.[10][20] |

| Cost-Effective: TCA is an inexpensive reagent.[21] | Less Effective for Unfolded Proteins: TCA is less efficient at precipitating proteins that are already in a denatured or unfolded state.[4] |

Applications in Research and Drug Development

The utility of TCA precipitation spans a wide range of applications in both basic research and the pharmaceutical industry.

-

Proteomics: TCA precipitation is a standard method for preparing protein samples for analysis by 2D-electrophoresis and mass spectrometry. It effectively removes interfering substances and concentrates the proteins of interest.[10][20] The combination of TCA with acetone is particularly common for this purpose.[22]

-

Nucleic Acid Analysis: It is a fundamental technique for quantifying the incorporation of labeled nucleotides in in vitro transcription, reverse transcription, and DNA replication assays.[6][16]

-

Protein Purification: While not a high-resolution purification technique, TCA precipitation can be used as an initial step to concentrate a target protein from a crude lysate or cell culture supernatant.

-

Drug Development and Formulation: In the development of protein-based therapeutics, TCA precipitation can be used to assess protein concentration and stability. It can also be employed in the removal of process-related impurities.

-

Bioanalysis: For the analysis of non-proteinaceous compounds in biological samples, TCA precipitation is used to remove the protein matrix, which can interfere with analytical techniques.[8]

Conclusion

This compound precipitation remains an indispensable tool for researchers, scientists, and drug development professionals. Its simplicity, efficiency, and cost-effectiveness make it a valuable method for the concentration and purification of macromolecules. A thorough understanding of the underlying mechanisms, careful consideration of the quantitative parameters, and adherence to optimized protocols are crucial for achieving reliable and reproducible results. By weighing the advantages and disadvantages, researchers can effectively leverage TCA precipitation to advance their scientific endeavors.

References

- 1. quora.com [quora.com]

- 2. experimental chemistry - Mechanism of protein precipitation with TCA - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. lclane.net [lclane.net]

- 4. Trichloroacetic acid-induced protein precipitation involves the reversible association of a stable partially structured intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The mechanism of 2,2,2-trichloroacetic acid-induced protein precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocol for Trichloroacetic Acid (TCA) Precipitation | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Protocol for Trichloroacetic Acid (TCA) Precipitation | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. Optimal Concentration of 2,2,2-Trichloroacetic Acid for Protein Precipitation Based on Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. homework.study.com [homework.study.com]

- 11. qb3.berkeley.edu [qb3.berkeley.edu]

- 12. its.caltech.edu [its.caltech.edu]

- 13. researchgate.net [researchgate.net]

- 14. Simple TCA/acetone protein extraction protocol for proteomics studies. [protocols.io]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Protocol for Trichloroacetic Acid (TCA) Precipitation | Thermo Fisher Scientific - US [thermofisher.com]

- 17. Protocol for Trichloroacetic Acid (TCA) Precipitation | Thermo Fisher Scientific - JP [thermofisher.com]

- 18. TCA precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Modified TCA/acetone precipitation of plant proteins for proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. openaccesspub.org [openaccesspub.org]

- 22. Precipitation Procedures [sigmaaldrich.com]

physical and chemical characteristics of trichloroacetic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the physical and chemical characteristics of trichloroacetic acid (TCA), a compound widely utilized in research and clinical settings. Its applications range from the precipitation of macromolecules in biochemical analyses to its use as a therapeutic agent in dermatology. This document outlines its core properties, experimental protocols for its use, and visual representations of key processes involving TCA.

Core Physical and Chemical Characteristics

Trichloroacetic acid (TCAA), also known as trichloroethanoic acid, is a halogenated derivative of acetic acid.[1] It presents as a colorless to white, hygroscopic crystalline solid with a sharp, pungent odor.[2][3] Upon exposure to air, it can absorb moisture and form a syrup.[2]

Quantitative Physical and Chemical Data

The fundamental properties of trichloroacetic acid are summarized in the table below for quick reference.

| Property | Value | References |

| Molecular Formula | C₂HCl₃O₂ | [4] |

| Molecular Weight | 163.38 g/mol | [2][5] |

| Melting Point | 57-58 °C (135-136 °F; 330-331 K) | [6][7] |

| Boiling Point | 196-197 °C (385-387 °F; 469-470 K) | [6][7] |

| Density | 1.63 g/cm³ | [5][8] |

| pKa | ~0.7 | [5][8] |

| Solubility in Water | 1000 g/100 mL | [3] |

| Solubility in Organic Solvents | Soluble in ethanol, diethyl ether, and acetone. | [3][9] |

Chemical Synthesis and Reactivity

Synthesis of Trichloroacetic Acid

Trichloroacetic acid was first synthesized by Jean-Baptiste Dumas in 1830.[4] The primary industrial method for its production is through the chlorination of acetic acid in the presence of a suitable catalyst, such as red phosphorus.[4][10] This reaction is an example of Hell–Volhard–Zelinsky halogenation.[4] An alternative synthesis route involves the oxidation of trichloroacetaldehyde.[4]

Caption: Synthesis of Trichloroacetic Acid via Chlorination.

Chemical Reactivity and Decomposition

Trichloroacetic acid is a strong acid due to the electron-withdrawing effect of the three chlorine atoms.[8] It readily reacts with bases to form trichloroacetate salts.[9]

Upon heating, especially in the presence of water, TCA decomposes to form chloroform (CHCl₃) and carbon dioxide (CO₂).[8][11] In aqueous solutions, this decomposition is accelerated by the presence of bases.[8] At concentrations of 30% or lower, aqueous solutions of TCA are unstable over long periods and can decompose into chloroform, hydrogen chloride, carbon dioxide, and carbon monoxide.[6]

Experimental Protocols

Protein Precipitation using Trichloroacetic Acid

TCA is a widely used reagent for the precipitation of proteins from solution, which allows for their concentration and the removal of interfering substances.

Objective: To precipitate total protein from a biological sample for subsequent analysis (e.g., SDS-PAGE).

Materials:

-

100% (w/v) Trichloroacetic Acid (TCA) stock solution

-

Ice-cold acetone

-

Protein sample

-

Microcentrifuge tubes

-

Microcentrifuge

-

Heating block or vacuum concentrator

Procedure:

-

Sample Preparation: Place the protein sample in a microcentrifuge tube on ice.

-

TCA Addition: Add 1 volume of ice-cold 100% (w/v) TCA to 4 volumes of the protein sample. For example, add 250 µL of 100% TCA to 1 mL of protein sample.

-

Incubation: Vortex the mixture gently and incubate on ice for 10-30 minutes to allow the protein to precipitate.[12]

-

Centrifugation: Centrifuge the sample at 14,000 rpm for 5-10 minutes at 4°C to pellet the precipitated protein.[12]

-

Supernatant Removal: Carefully decant or aspirate the supernatant without disturbing the protein pellet.

-

Acetone Wash: Add 200-500 µL of ice-cold acetone to the pellet to wash away any remaining TCA.[12]

-

Second Centrifugation: Centrifuge at 14,000 rpm for 5 minutes at 4°C.

-

Repeat Wash: Repeat the acetone wash step one more time for a total of two washes.

-

Drying: After removing the final acetone wash, air-dry the pellet or use a heating block at 95°C for 5-10 minutes to evaporate the residual acetone.[12]

-

Resuspension: Resuspend the dried protein pellet in an appropriate buffer for downstream applications, such as SDS-PAGE sample buffer.

Caption: A typical workflow for precipitating proteins using TCA.

Determination of pKa by Titration

The acid dissociation constant (pKa) of a weak acid like TCA can be determined experimentally through titration with a strong base.

Objective: To determine the pKa of trichloroacetic acid.

Materials:

-

Trichloroacetic acid solution of known concentration

-

Standardized strong base solution (e.g., 0.1 M NaOH)

-

pH meter

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

Procedure:

-

Setup: Calibrate the pH meter using standard buffers. Place a known volume of the TCA solution in a beaker with a magnetic stir bar.

-

Titration: Begin stirring the TCA solution and record the initial pH. Add the strong base from the burette in small, known increments.

-

Data Collection: After each addition of the base, allow the pH to stabilize and record the pH and the total volume of base added.

-

Equivalence Point: Continue the titration past the equivalence point, where a sharp increase in pH is observed.

-

Data Analysis: Plot the pH (y-axis) versus the volume of base added (x-axis) to generate a titration curve.

-

pKa Determination: Determine the volume of base required to reach the equivalence point. The half-equivalence point is half of this volume. The pH at the half-equivalence point is equal to the pKa of the acid.[13][14]

Mechanisms of Action in Biological Systems

Mechanism of Protein Precipitation

The exact mechanism of protein precipitation by TCA is complex and not fully understood.[15] It is believed to involve more than just a simple pH effect.[2] The current understanding suggests that TCA induces a "molten globule-like" intermediate state in proteins, which is less stable than the native structure. This partially folded state is prone to aggregation and subsequent precipitation.[2][15] The negatively charged this compound ion is thought to disrupt electrostatic interactions within the protein, contributing to this unfolding.[2]

Caption: Proposed mechanism of protein precipitation by TCA.

Cellular Signaling and Dermatological Applications

In addition to its use in biochemical preparations, TCA has significant biological effects. Studies have shown that TCA can disrupt calcium signaling pathways in cells.[16] Furthermore, at higher concentrations, TCA can induce apoptosis (programmed cell death), in part through the upregulation of the p53 signaling pathway.[17]

These cellular effects are harnessed in dermatology, where TCA is used for chemical peels.[18] In this application, TCA acts as a keratocoagulant, causing protein denaturation and coagulative necrosis of keratinocytes in the epidermis.[18][19] This controlled chemical injury leads to the exfoliation of the outer layers of the skin, stimulating cellular renewal and the production of new collagen, which can improve the appearance of photoaged skin.[18]

Caption: The process of skin rejuvenation via a TCA chemical peel.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Trichloroacetic Acid | CCl3COOH | CID 6421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Trichloroacetic acid - Wikipedia [en.wikipedia.org]

- 5. chemiis.com [chemiis.com]

- 6. Trichloroacetic acid CAS#: 76-03-9 [m.chemicalbook.com]

- 7. Trichloroacetic Acid: Structure, Properties & Uses Explained [vedantu.com]

- 8. chemcess.com [chemcess.com]

- 9. Trichloroacetic acid - Sciencemadness Wiki [sciencemadness.org]

- 10. Trichloroacetic acid synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. its.caltech.edu [its.caltech.edu]

- 13. scribd.com [scribd.com]

- 14. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 15. Trichloroacetic acid-induced protein precipitation involves the reversible association of a stable partially structured intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Trichloroethylene and trichloroacetic acid regulate calcium signaling pathways in murine embryonal carcinoma cells p19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. besjournal.com [besjournal.com]

- 18. Trichloroacetic Acid Peeling for Treating Photoaging: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Chemical Peeling: A Useful Tool in the Office | Actas Dermo-Sifiliográficas [actasdermo.org]

Trichloroacetate Interactions with Diverse Protein Classes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichloroacetate (TCA), a small halogenated carboxylic acid, is widely recognized in biochemical and clinical settings for its potent protein precipitation capabilities. Beyond this classical application, TCA exhibits a range of specific and measurable interactions with various classes of proteins, influencing their structure, function, and downstream signaling pathways. Understanding these interactions is crucial for researchers in fields ranging from proteomics and enzymology to toxicology and drug development. This technical guide provides a comprehensive overview of the current knowledge on this compound's interactions with different protein types, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

The primary mechanism of TCA-induced protein precipitation involves the induction of a partially structured "molten globule-like" intermediate state. This conformational change, driven by both the acidic nature of TCA and the specific properties of the this compound moiety, leads to the exposure of hydrophobic residues and subsequent aggregation and precipitation of the protein. This guide delves deeper into the specific, and often more subtle, interactions of TCA with key protein families, including plasma proteins, enzymes, and nuclear receptors.

Quantitative Analysis of this compound-Protein Interactions

The binding of this compound to proteins can be quantified using various biophysical techniques. The following tables summarize the available quantitative data for TCA's interaction with different protein types.

Interaction with Plasma Proteins

This compound is known to bind to plasma proteins, which can significantly affect its pharmacokinetic and toxicodynamic properties. The binding parameters for TCA with plasma from different species have been characterized and are presented in Table 1.

| Species | Protein Type | Method | Dissociation Constant (Kd) | No. of Binding Sites (n) | Max. Binding Capacity (Bmax) |

| Human | Plasma Proteins | Equilibrium Dialysis | Not significantly different from rat and mouse | 2.97 | 709 µM |

| Rat | Plasma Proteins | Equilibrium Dialysis | Not significantly different from human and mouse | Not specified | 283 µM |

| Mouse | Plasma Proteins | Equilibrium Dialysis | Not significantly different from human and rat | 0.17 | 29 µM |

Table 1: Binding Parameters of this compound to Plasma Proteins. This table summarizes the quantitative data on the interaction of TCA with plasma proteins from different species. The data highlights species-specific differences in binding capacity.

Interaction with Enzymes

This compound can act as an inhibitor of certain enzymes. One of the well-documented examples is its effect on pyruvate dehydrogenase kinase.

| Enzyme | Organism | Inhibition Type | IC50 / Ki | Method |

| Pyruvate Dehydrogenase Kinase | Pig (heart) | Non-competitive (with respect to ATP) | ~100 µM (IC50) | Enzyme activity assay |

| Pyruvate Dehydrogenase Kinase | Rat (heart) | Not specified | Inhibition observed | Enzyme activity assay |

Table 2: Inhibitory Effect of this compound on Pyruvate Dehydrogenase Kinase. This table presents the available data on the inhibition of pyruvate dehydrogenase kinase by TCA. The IC50 value indicates the concentration of TCA required to inhibit 50% of the enzyme's activity.

Detailed Experimental Protocols

To facilitate further research into this compound-protein interactions, this section provides detailed methodologies for key experimental techniques.

Isothermal Titration Calorimetry (ITC) Protocol for this compound-Protein Interaction

Isothermal Titration Calorimetry (ITC) is a powerful technique to directly measure the thermodynamic parameters of binding interactions, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Objective: To determine the thermodynamic profile of TCA binding to a target protein.

Materials:

-

Purified target protein (concentration accurately determined, e.g., by UV-Vis spectroscopy or BCA assay).

-

Trichloroacetic acid (high purity).

-

Dialysis buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4). Ensure the buffer components do not react with TCA.

-

Isothermal Titration Calorimeter.

Procedure:

-

Sample Preparation:

-

Dialyze the purified protein against the chosen dialysis buffer overnight at 4°C to ensure buffer matching.

-

Prepare a stock solution of TCA in the final dialysis buffer. The concentration of the TCA solution should ideally be 10-20 times higher than the protein concentration.

-

Degas both the protein and TCA solutions immediately before the ITC experiment to prevent bubble formation.

-

-

ITC Experiment Setup:

-

Load the protein solution into the sample cell of the calorimeter. A typical protein concentration is in the range of 10-100 µM.

-

Load the TCA solution into the injection syringe. A typical TCA concentration is in the range of 1-10 mM.

-

Set the experimental parameters:

-

Temperature: 25°C (or the desired experimental temperature).

-

Stirring speed: ~750 rpm.

-

Injection volume: A series of small injections (e.g., 2-10 µL per injection).

-

Spacing between injections: Sufficient time for the signal to return to baseline (e.g., 120-180 seconds).

-

-

-

Data Acquisition:

-

Perform an initial injection of a small volume (e.g., 0.5-1 µL) to account for any initial mixing artifacts.

-

Proceed with the programmed series of injections.

-

As a control, perform a separate titration of TCA into the buffer alone to determine the heat of dilution, which will be subtracted from the protein titration data.

-

-

Data Analysis:

-

Integrate the peaks in the raw ITC data to obtain the heat change for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of TCA to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) using the following equations:

-

ΔG = -RT * ln(Ka), where Ka = 1/Kd and R is the gas constant.

-

ΔG = ΔH - TΔS.

-

-

Surface Plasmon Resonance (SPR) Protocol for this compound-Protein Interaction

Surface Plasmon Resonance (SPR) is a label-free technique for real-time monitoring of biomolecular interactions. It can provide kinetic information (association and dissociation rate constants) in addition to binding affinity.

Objective: To determine the kinetics and affinity of TCA binding to a target protein.

Materials:

-

Purified target protein (ligand).

-

This compound (analyte).

-

SPR instrument and sensor chips (e.g., CM5 chip for amine coupling).

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).

-

Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

-

Amine coupling kit (EDC, NHS, and ethanolamine).

Procedure:

-

Protein Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

-

Inject the purified protein solution in the immobilization buffer over the activated surface. The protein will be covalently coupled to the sensor chip.

-

Deactivate any remaining active sites by injecting ethanolamine.

-

A reference flow cell should be prepared in the same way but without protein immobilization to subtract non-specific binding.

-

-

Binding Analysis:

-

Prepare a series of dilutions of TCA in the running buffer. The concentration range should span from well below to well above the expected Kd.

-

Inject the different concentrations of TCA sequentially over both the protein-immobilized and reference flow cells at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) in real-time. The signal will increase during the association phase and decrease during the dissociation phase (when buffer is flowed over the chip).

-

Between each TCA injection, regenerate the sensor surface if necessary using a suitable regeneration solution (e.g., a short pulse of low pH buffer or high salt solution) to remove bound TCA.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the protein-immobilized flow cell data to obtain the specific binding sensorgrams.

-

Fit the association and dissociation curves of the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

This compound and Cellular Signaling Pathways

This compound has been shown to influence cellular signaling pathways, primarily through its interaction with nuclear receptors.

Interaction with Nuclear Receptors

TCA is a known activator of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in the regulation of lipid metabolism and cellular proliferation.

The activation of PPARα by TCA leads to a cascade of downstream events:

-

Binding and Activation: TCA binds to the ligand-binding domain of PPARα.

-

Heterodimerization: The activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR).

-

DNA Binding: The PPARα-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

-

Gene Transcription: This binding event recruits co-activator proteins, leading to the transcription of genes involved in fatty acid oxidation and cell cycle control.

This signaling pathway is believed to be a key mechanism underlying the hepatocarcinogenic effects of TCA observed in rodents.